molecular formula C17H32O2 B14887702 Oxacyclooctadecan-2-one

Oxacyclooctadecan-2-one

Cat. No.: B14887702
M. Wt: 268.4 g/mol
InChI Key: FXQOOHFUXNQCKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxacyclooctadecan-2-one can be synthesized through various methods, including the cyclization of heptadecanoic acid or its derivatives. One common method involves the esterification of heptadecanoic acid followed by cyclization under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the macrocyclic ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Oxacyclooctadecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxacyclooctadecan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant odor

Mechanism of Action

The mechanism of action of oxacyclooctadecan-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s macrocyclic structure allows it to form stable complexes with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Cycloheptadecanolide
  • Oxacyclododecan-2-one
  • Oxacyclotridecan-2-one

Uniqueness

Oxacyclooctadecan-2-one is unique due to its larger ring size compared to other macrocyclic lactones. This larger ring size imparts distinct chemical and physical properties, making it more versatile in various applications. Its ability to form stable complexes with a wide range of molecules sets it apart from other similar compounds .

Properties

IUPAC Name

oxacyclooctadecan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-19-17/h1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQOOHFUXNQCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCCOC(=O)CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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